N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and methyl groups. The thienyl and pyrimidinyl moieties are then incorporated through a series of substitution reactions. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, often using reagents like thionyl chloride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or pyrimidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H16F3N5OS2 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16F3N5OS2/c1-13-10-18(29(28-13)14-6-3-2-4-7-14)27-19(30)12-32-20-25-15(16-8-5-9-31-16)11-17(26-20)21(22,23)24/h2-11H,12H2,1H3,(H,27,30) |
InChI Key |
OYYOVNLOICFNQB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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